molecular formula C23H20ClIN4O3 B301693 6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B301693
M. Wt: 562.8 g/mol
InChI Key: PHMDPAXGYVXTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been studied for its potential use in scientific research applications. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cancer cell growth. It may also have potential activity as a neuroprotective agent in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have potential biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been shown to have potential activity as a neuroprotective agent in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its unique chemical structure and potential biological activity. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include further studies on its potential use as an inhibitor of certain enzymes involved in cancer cell growth. It may also be useful to investigate its potential activity as a neuroprotective agent in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process that has been described in the literature. The first step involves the reaction of 3-chlorobenzyl alcohol with 5-iodo-2-hydroxybenzaldehyde to form the corresponding ether. This intermediate is then reacted with ethyl cyanoacetate and ammonium acetate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with 4-(4-bromo-3-methylphenoxy)-2-butanone to form the desired compound.

Scientific Research Applications

6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential use in scientific research applications. This compound has been shown to have potential activity as an inhibitor of certain enzymes involved in cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C23H20ClIN4O3

Molecular Weight

562.8 g/mol

IUPAC Name

6-amino-4-[4-[(3-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H20ClIN4O3/c1-3-30-18-9-14(8-17(25)21(18)31-11-13-5-4-6-15(24)7-13)20-16(10-26)22(27)32-23-19(20)12(2)28-29-23/h4-9,20H,3,11,27H2,1-2H3,(H,28,29)

InChI Key

PHMDPAXGYVXTNX-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)I)OCC4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)I)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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